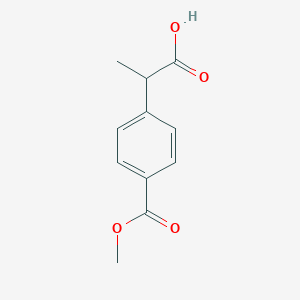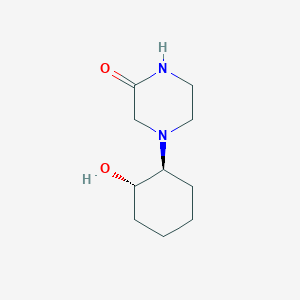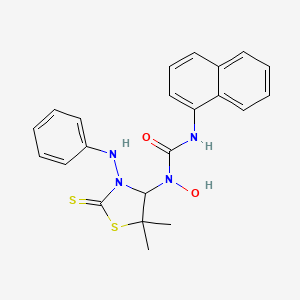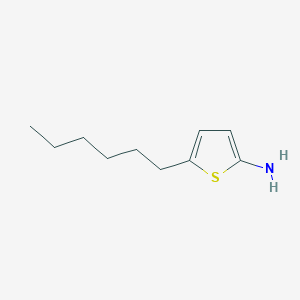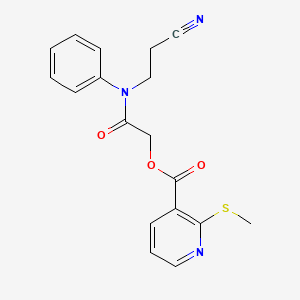
2-((2-Cyanoethyl)(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Cyanoethyl)(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound with a variety of functional groups, including cyano, phenyl, amino, oxo, and methylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Cyanoethyl)(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. The reaction conditions can vary, but common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature or with heat.
Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate.
Catalytic Methods: Using catalysts such as triethylamine in boiling ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Cyanoethyl)(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and oxo groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Applications De Recherche Scientifique
2-((2-Cyanoethyl)(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-((2-Cyanoethyl)(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The cyano and oxo groups are particularly reactive and can form covalent bonds with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-[(2-cyanoethyl)(phenyl)amino]acetate
- Methyl [(2-cyanoethyl)(phenyl)amino]acetate
- 2-Cyano-N-(2-nitrophenyl)acetamide
Uniqueness
2-((2-Cyanoethyl)(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the presence of the methylthio group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for specific applications where these properties are desired .
Propriétés
Formule moléculaire |
C18H17N3O3S |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C18H17N3O3S/c1-25-17-15(9-5-11-20-17)18(23)24-13-16(22)21(12-6-10-19)14-7-3-2-4-8-14/h2-5,7-9,11H,6,12-13H2,1H3 |
Clé InChI |
WWRDVDBPRCHJAQ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC=N1)C(=O)OCC(=O)N(CCC#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B13358172.png)
![3-[(Benzylsulfanyl)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358189.png)

![1,2-dimethyl-5-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B13358197.png)

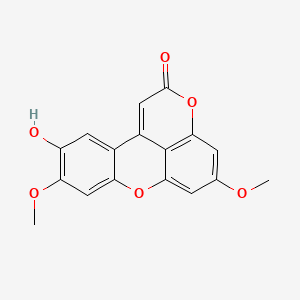

![Ethyl 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13358223.png)
